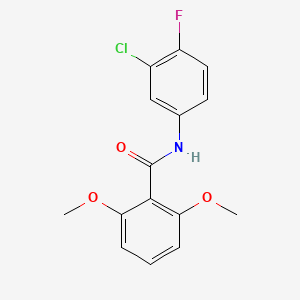

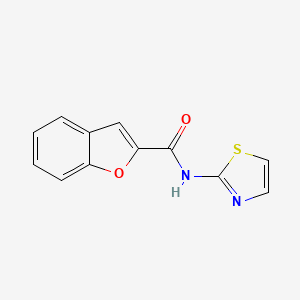

![molecular formula C14H23N3O2 B5518805 (4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol](/img/structure/B5518805.png)

(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, a related compound, 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, was synthesized from aralkyl/aryl carboxylic acids through a series of steps involving conversion to 1,3,4-oxadiazole nucleophiles, followed by reaction with an electrophile synthesized from 4-methylpiperidine (Aziz‐ur‐Rehman et al., 2017). This method can be adapted for synthesizing the target compound by modifying the starting materials and conditions to suit the specific structure of the compound .

Molecular Structure Analysis

Molecular structure analysis of 1,3,4-oxadiazole derivatives reveals the significance of polymorphism and crystal packing in determining the stability and reactivity of these compounds. For instance, concomitant polymorphic forms of a related 1,2,4-oxadiazole compound showed different crystal structures, which influence the stability and potential biological activity of the compound (S. Shishkina et al., 2020). These insights are crucial for understanding the physical and chemical behavior of "(4S*)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol" in various environments.

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives, including our target compound, is characterized by their interactions with other chemical entities. These interactions can lead to various chemical reactions, such as cycloadditions, rearrangements, and substitutions, which are pivotal in the synthesis of complex molecules with potential biological activities. A study on gold-catalyzed formal [3 + 2] cycloaddition of ynamides with 1,2,4-oxadiazoles demonstrates the synthetic utility of these reactions in constructing functionalized molecules (W. Xu et al., 2017).

Applications De Recherche Scientifique

Synthesis and Biological Activities

- Oxadiazole derivatives, including those structurally related to the specified compound, have been synthesized and evaluated for their biological activities. A study detailed the synthesis and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides, highlighting valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Antitubercular and Anticancer Potential

- The tuberculostatic activity of certain oxadiazole derivatives was investigated, revealing that modifications of the 1,3,4-oxadiazole structure could lead to compounds with significant activity against tuberculosis (H. Foks et al., 2004).

- A study on 3-aryl-5-aryl-1,2,4-oxadiazoles discovered a novel apoptosis inducer with activity against breast and colorectal cancer cell lines, showcasing the anticancer potential of oxadiazole derivatives (Han-Zhong Zhang et al., 2005).

Material Science Applications

- Oxadiazole derivatives have also found applications in materials science, such as in the development of efficient organic light-emitting diodes (OLEDs) with low efficiency roll-off, indicating the versatility of these compounds beyond biomedical applications (Yi Jin et al., 2014).

Pharmacological Characterization

- The pharmacological properties of gamma-aminobutyric acid (GABA) related compounds featuring the hydroxy-1,2,5-oxadiazolyl moiety were explored, demonstrating the bioisosteric potential of oxadiazoles for drug design (M. Lolli et al., 2006).

Corrosion Inhibition

- The corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulfuric acid were studied, illustrating the chemical utility of oxadiazoles in protecting metals against corrosion (P. Ammal et al., 2018).

Propriétés

IUPAC Name |

(4S)-1-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-3,3,4-trimethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-13(2)9-17(7-6-14(13,3)18)8-11-15-16-12(19-11)10-4-5-10/h10,18H,4-9H2,1-3H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTODZSPFDJNQO-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1(C)O)CC2=NN=C(O2)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN(CC1(C)C)CC2=NN=C(O2)C3CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(5-bromo-3-pyridinyl)carbonyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5518738.png)

![3-[(5-chloro-2-nitrophenyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5518743.png)

![2-methyl-4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5518744.png)

![4-chlorobenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5518751.png)

![2-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B5518766.png)

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5518779.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5518787.png)

![3-(3-hydroxy-3-methylbutyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5518829.png)